molecular formula C8H7NO B7809783 Indolizin-7-ol CAS No. 470477-71-5

Indolizin-7-ol

Cat. No. B7809783
M. Wt: 133.15 g/mol
InChI Key: JPHZXOMIVRMJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolizin-7-ol is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indolizin-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indolizin-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Indolizin-1-ols with charged electron acceptors have been synthesized, exhibiting interesting chemical properties and reactivity. These compounds include a novel type of pseudo-cross-conjugated mesomeric betaines (3H-indolizin-4-ium-1-olates), which are inaccessible by other means (Nechaev & Cherkaev, 2022).
  • Antioxidant Properties :

    • 1-Substituted 7-cyano-2,3-diphenylindolizines, synthesized from indolizinol, have demonstrated abilities to act as antioxidants, inhibiting lipid peroxidation in vitro (Østby et al., 2000).
  • Bioorganic Chemistry :

    • Studies in bioorganic chemistry have led to the development of new strategies for synthesizing indolizin-5(3H)-ones, exploring their stability and tautomeric tendencies. This research has provided access to novel 6,5-azabicyclic scaffolds, contributing to drug and agrochemical discovery (Frei et al., 2015).
  • Antimicrobial and Antitubercular Activities :

    • 7-Hydroxy-2,3-dihydro-1H-indolizin-5-ones have shown significant inhibitory effects on Mycobacterium tuberculosis, with a focus on structure-activity relationships (Dannhardt et al., 1987).
    • Substituted 7-methoxy-indolizine analogues have been evaluated for anti-tuberculosis activity, showing promising pharmacological properties (Venugopala et al., 2019).
  • Anticancer Activity :

    • Ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates have been synthesized and evaluated for in vitro anticancer activity, highlighting the biological relevance of indolizine skeletons in cancer research (Sandeep et al., 2016).
  • Optical Properties :

    • Indolizino[3,4,5-ab]isoindoles have been synthesized, displaying fluorescence in the blue region, which suggests potential applications in fluorescence-based technologies (Shen et al., 2007).
  • Pharmacological Importance :

    • A review of indolizine derivatives highlighted their wide range of pharmaceutical importance, including antitumor, antimycobacterial, and other activities. The review emphasizes the potential for indolizine-based drugs in the future (Dawood & Abbas, 2020).
  • Cytotoxic Agents :

    • Some indolizine analogues have been evaluated for their cytotoxic activity against various human cancer cell lines, with certain compounds showing promising results (Sharma et al., 2003).

properties

IUPAC Name

indolizin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-3-5-9-4-1-2-7(9)6-8/h1-6,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHZXOMIVRMJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CC(=CC2=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623316
Record name Indolizin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolizin-7-ol

CAS RN

470477-71-5
Record name Indolizin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (2.30 g) in tetrahydrofuran (50 ml) was added dropwise indolizin-7-one (2.80 g), which was prepared from 4,4-diethoxybutylamine and diethyl 1,3-acetonedicarboxylate according to the method described in Heterocycles, 43, 1391 (1996), with stirring under ice-cooling under a nitrogen atmosphere, and the resulting mixture was stirred at the same temperature for 1 hour. After stirring, to the reaction mixture was added sodium sulfate decahydrate, and the resulting mixture was furthermore stirred at room temperature for 1 hour. After removing insoluble materials by filtration, the filtrate was evaporated in vacuo. The residue obtained was purified by chromatography on a silica gel column using a mixed solvent of dichloromethane and methanol (4:1) as the eluent to afford the title compound (1.70 g, yield: 59%) as a yellow oil.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
indolizin-7-one
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolizin-7-ol
Reactant of Route 2
Reactant of Route 2
Indolizin-7-ol
Reactant of Route 3
Indolizin-7-ol
Reactant of Route 4
Indolizin-7-ol
Reactant of Route 5
Indolizin-7-ol
Reactant of Route 6
Indolizin-7-ol

Citations

For This Compound
3
Citations
J Bermudez, MS Hadley, FD King, RT Martin - Bioorganic & medicinal …, 1992 - Elsevier
The synthesis and 5-HT 3 receptor antagonist activity of indolizidin-7-yl and 8-oxaquinolizidin-2-yl benzamides related to the quinolizidine, BRL 20627 (2), are described. High potency …
Number of citations: 5 www.sciencedirect.com
JW Perich, RB Johns - The Journal of Organic Chemistry, 1989 - ACS Publications
… Octahydro-3-ii-butyl-5-n -propylindolizin-7-ol S-Methyl Dithiocarbonate (8 and 9). A mixture of 120 mg (5.0 mmol) of sodium hydride, 756 mg (3.16 mmol) of the alcohols 2 and 7, 21 mg (…
Number of citations: 43 pubs.acs.org
A Brandi, F Cordero, C Querci - The Journal of Organic Chemistry, 1989 - ACS Publications
… Octahydro-3-ii-butyl-5-n -propylindolizin-7-ol S-Methyl Dithiocarbonate (8 and 9). A mixture of 120 mg (5.0 mmol) of sodium hydride, 756 mg (3.16 mmol) of the alcohols 2 and 7, 21 mg (…
Number of citations: 20 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.